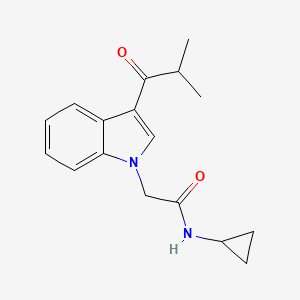
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide, also known as CPI-455, is a novel small molecule inhibitor that selectively targets the histone methyltransferase (HMT) G9a. HMTs are enzymes that regulate gene expression by modifying histones, which are proteins that package DNA in the nucleus. G9a is specifically involved in the regulation of genes that control cell growth and differentiation, making it a promising target for cancer therapy.
Wirkmechanismus
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide works by binding to the active site of G9a and preventing it from methylating histones. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and to be well-tolerated in preclinical studies. In addition to its anti-cancer effects, this compound has also been shown to have potential in the treatment of neurodegenerative diseases and viral infections, although further research is needed in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide is its selectivity for G9a, which reduces the risk of off-target effects. However, as with any experimental drug, there are limitations to its use in lab experiments. For example, the optimal concentration and exposure time for this compound may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide. One area of interest is the development of combination therapies that target both G9a and other pathways involved in cancer cell growth and survival. Another potential direction is the optimization of this compound for use in clinical trials, including the development of a suitable formulation and dose regimen. Finally, further research is needed to better understand the molecular mechanisms underlying the anti-cancer effects of this compound and to identify biomarkers that can be used to predict response to treatment.
Synthesemethoden
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide was first synthesized by a team of chemists at the pharmaceutical company Constellation Pharmaceuticals. The synthesis involves several steps, including the reaction of 3-isobutyrylindole with cyclopropylamine, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(3-isobutyryl-1H-indol-1-yl)acetamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that this compound selectively inhibits G9a activity, leading to the reactivation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells. This compound has shown efficacy in a variety of cancer types, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)17(21)14-9-19(10-16(20)18-12-7-8-12)15-6-4-3-5-13(14)15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXKUZOMVJCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
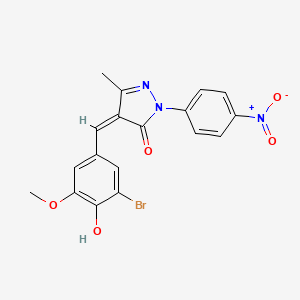
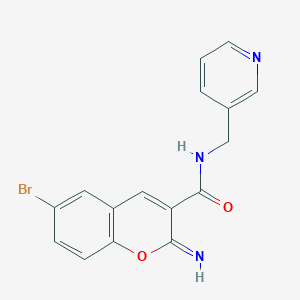
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
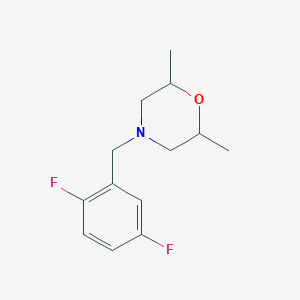
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
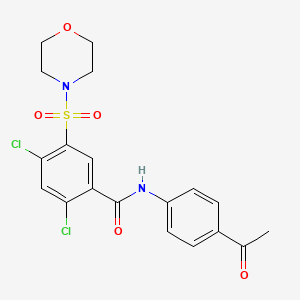
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
